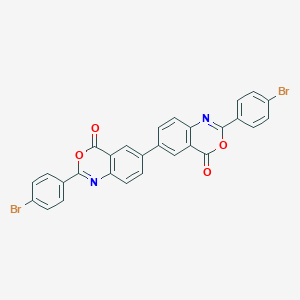
2,2'-BIS(4-BROMOPHENYL)-4{H},4'{H}-6,6'-BI-3,1-BENZOXAZINE-4,4'-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two bromophenyl groups and a benzoxazine ring, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione typically involves the reaction of 4-bromophenyl derivatives with benzoxazine precursors under controlled conditions. One common method includes the use of zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF) as a solvent. The reaction mixture is cooled to 0°C and then heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds and π-π interactions, which contribute to its stability and reactivity. These interactions can affect various biological processes, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-bis(4-bromophenyl)-2,2’-bipyridine
- 4,4’-bis(4-bromophenyl)-1,1’-biphenyl
- 4,4’-bis(4-bromophenyl)-2,2’-bithiazole
Uniqueness
2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C28H14Br2N2O4 |
|---|---|
Molecular Weight |
602.2g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-[2-(4-bromophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C28H14Br2N2O4/c29-19-7-1-15(2-8-19)25-31-23-11-5-17(13-21(23)27(33)35-25)18-6-12-24-22(14-18)28(34)36-26(32-24)16-3-9-20(30)10-4-16/h1-14H |
InChI Key |
TUNUGXQWBOBFDS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=C(C=C6)Br)C(=O)O2)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=C(C=C6)Br)C(=O)O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















